molecular formula C24H15F2N3O3S B2812592 N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 902934-23-0

N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2812592
CAS No.: 902934-23-0
M. Wt: 463.46
InChI Key: WSUKCXNRKVSKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring:

  • A benzofuro[3,2-d]pyrimidin core, combining benzofuran and pyrimidine rings.
  • Two 4-fluorophenyl substituents at positions 3 and N-(4-fluorophenyl).
  • A sulfanyl acetamide side chain (-S-CH2-CONH-) bridging the pyrimidinone ring and the fluorophenyl group.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3O3S/c25-14-5-9-16(10-6-14)27-20(30)13-33-24-28-21-18-3-1-2-4-19(18)32-22(21)23(31)29(24)17-11-7-15(26)8-12-17/h1-12H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUKCXNRKVSKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21F2N4O4SC_{25}H_{21}F_{2}N_{4}O_{4}S, with a molecular weight of 460.46 g/mol. The structure includes a fluorophenyl group and a benzofuro-pyrimidine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC25H21F2N4O4S
Molecular Weight460.46 g/mol
LogP3.124
Water Solubility (LogSw)-3.65
Polar Surface Area82.476 Ų

Anticancer Activity

Recent studies have indicated that N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

In one study, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values of 15 µM and 20 µM, respectively. These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Antifungal Activity

The compound has also shown promising antifungal activity against Fusarium oxysporum, a pathogen responsible for vascular wilt in various crops. The minimum inhibitory concentration (MIC) was determined to be around 30 µg/mL, which is comparable to standard antifungal agents like miconazole . The presence of specific substituents in its structure enhances its antifungal efficacy.

The biological activity is believed to be mediated through multiple pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, leading to apoptosis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the anticancer effects on MCF-7 and A549 cells.
    • Method : Cell viability assays were performed using MTT assays.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Evaluation of Antifungal Activity :
    • Objective : To assess the antifungal potential against Fusarium oxysporum.
    • Method : Broth microdilution method was employed to determine MIC values.
    • Results : The compound exhibited an MIC value of 30 µg/mL, indicating strong antifungal activity .

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Compound Description Central Ring System Substituents/Modifications Notable Properties/Data References
Target Compound Benzofuro[3,2-d]pyrimidin 4-fluorophenyl (x2), sulfanyl acetamide High aromaticity, dual fluorine -
N-(2-fluorophenyl)-2-{[3-(4-fluorobenzyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Pyrido[2,3-d]pyrimidin 2-fluorophenyl, 4-fluorobenzyl ChemSpider ID: 902911-83-5
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen + pyrazolo[3,4-d]pyrimidin 3-fluorophenyl, sulfonamide side chain MP: 175–178°C; Mass: 589.1 (M+1)
N-(4-fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxopyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Pyrimido[5,4-b]indol 3-methoxyphenyl, 4-fluorobenzyl Electron-rich methoxy group
N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxohexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidin 4-chlorophenyl, 4-methoxyphenyl, hexahydro Enhanced solubility (thioether)
2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b][1,3]thiazol 4-fluorophenyl (x2), pyridinyl acetamide Planar imidazothiazole system

Central Heterocycle Variations

  • Pyrido[2,3-d]pyrimidin (): Replacing benzofuran with pyridine reduces lipophilicity but may enhance solubility .
  • Imidazo[2,1-b][1,3]thiazol (): The smaller imidazothiazole core could reduce steric hindrance for target binding .

Substituent Effects

  • Fluorine vs. Chlorine/Methoxy: The target’s 4-fluorophenyl groups enhance metabolic stability compared to ’s 4-chlorophenyl (higher electronegativity, lower toxicity) .
  • Positional Isomerism:
    • ’s 2-fluorophenyl substituent may sterically hinder interactions compared to the target’s para-substituted fluorophenyl .

Side-Chain Modifications

  • Sulfanyl Acetamide (Target): The thioether linkage (-S-) offers flexibility and moderate oxidation resistance.
  • Sulfonamide (): The sulfonamide group improves water solubility but may reduce blood-brain barrier penetration .

Implications for Drug Design

  • Target Compound Advantages:
    • Dual fluorination optimizes metabolic stability and target affinity.
    • Benzofuropyrimidin core balances lipophilicity and rigidity for selective interactions.
  • Limitations vs. Analogs:
    • Lower solubility compared to sulfonamide-containing analogs () .
    • Reduced flexibility compared to hexahydro derivatives () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.